7-Bromo Epinastine

Vue d'ensemble

Description

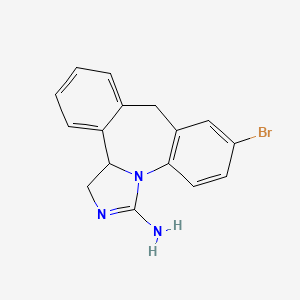

7-Bromo Epinastine is a synthetic compound with the molecular formula C16H14BrN3 and a molecular weight of 328.21 g/mol . It is a derivative of Epinastine, a well-known antihistamine used to prevent itching associated with allergic conjunctivitis . The addition of a bromine atom to the Epinastine structure enhances its chemical properties, making it a valuable compound for various research applications .

Méthodes De Préparation

The synthesis of 7-Bromo Epinastine involves several steps, starting with the preparation of the Epinastine core structure. The bromination process is typically carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

7-Bromo Epinastine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of different oxidation products.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

Chemical Applications

7-Bromo Epinastine serves as a reference standard in analytical chemistry. Its distinct structural characteristics allow researchers to develop new analytical methods for detecting and quantifying other compounds. The bromination of Epinastine enhances its reactivity, making it suitable for various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride, facilitating the synthesis of new derivatives.

Biological Applications

In biological research, this compound is primarily studied for its antihistaminic properties . It targets H1 receptors to inhibit allergic responses, making it a candidate for further investigation in allergy treatments. Key findings include:

- Inhibition of Allergic Responses : Research indicates that this compound can prevent the release of pro-inflammatory mediators from blood vessels, effectively halting allergic reactions.

- Potential Anticancer Properties : Preliminary studies suggest that the compound may exhibit inhibitory effects on cancer cell proliferation, warranting further exploration in anticancer research.

Medical Applications

The medical applications of this compound are significant, particularly in treating allergic conditions:

- Ocular Allergy Treatment : Clinical studies have demonstrated the efficacy of Epinastine ophthalmic solutions in alleviating symptoms associated with allergic conjunctivitis. This compound is being investigated as a potential enhancement to these formulations.

- Comparative Studies : Research comparing this compound with other antihistamines has shown promising results in terms of potency and efficacy against histamine-induced symptoms.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mécanisme D'action

The mechanism of action of 7-Bromo Epinastine is similar to that of Epinastine. It acts as an H1 receptor antagonist, preventing the binding of histamine to its receptors and thereby inhibiting the allergic response . Additionally, it stabilizes mast cells, preventing their degranulation and the subsequent release of proinflammatory mediators . This multi-action effect makes it effective in controlling allergic reactions.

Comparaison Avec Des Composés Similaires

7-Bromo Epinastine can be compared with other similar compounds such as:

Epinastine: The parent compound, which lacks the bromine atom but shares similar antihistamine properties.

7-Chloro Epinastine: A chlorinated derivative with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.

9-Oxo Epinastine: An oxidized derivative with distinct chemical and biological properties.

Activité Biologique

7-Bromo Epinastine is a derivative of Epinastine, an H1 receptor antagonist primarily used in the treatment of allergic conjunctivitis. The compound has garnered interest due to its potential biological activities, particularly in modulating allergic responses and its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.

- Molecular Formula : C16H14BrN3

- Molecular Weight : 328.21 g/mol

- CAS Number : [Not specified in the sources]

This compound functions similarly to its parent compound, Epinastine, through several mechanisms:

- H1 Receptor Antagonism : It selectively binds to histamine H1 receptors, preventing histamine from exerting its effects, which is crucial in allergic reactions.

- Mast Cell Stabilization : The compound inhibits mast cell degranulation, thereby reducing the release of pro-inflammatory mediators.

- Inhibition of IgE-Mediated Histamine Release : It also inhibits IgE receptor-mediated histamine release from mast cells, further contributing to its anti-allergic properties .

Antiallergic Effects

Clinical studies have demonstrated the efficacy of Epinastine and its derivatives, including this compound, in managing allergic conjunctivitis symptoms:

- Efficacy Against Ocular Symptoms : In randomized controlled trials, this compound showed significant improvements in ocular itching and conjunctival hyperemia compared to placebo. For instance, one study reported that patients experienced reduced symptoms within 15 minutes post-administration and sustained relief for up to 8 hours .

- Safety Profile : Adverse effects were minimal, with most patients experiencing only mild symptoms such as upper respiratory tract infections. No serious adverse events were noted during the studies .

Comparative Studies

A comparative analysis with other antihistamines such as Olopatadine indicated that this compound is non-inferior in terms of efficacy for treating allergic conjunctivitis. This suggests that it could be a viable alternative for patients who may not respond adequately to other treatments .

Case Studies and Clinical Trials

- Study on Allergic Conjunctivitis :

- Long-term Safety Study :

Data Table

Propriétés

IUPAC Name |

16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFMNGNBQOQKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217052-16-8 | |

| Record name | 7-Bromo epinastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-BROMO EPINASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.